

# Screening the Anti-inflammatory Activity of Synthesized Pyrazoline Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *3-n-Propyl-2-pyrazolin-5-one*

Cat. No.: *B1584380*

[Get Quote](#)

## Introduction: The Therapeutic Promise of Pyrazoline Scaffolds

Pyrazoline derivatives represent a privileged class of five-membered nitrogen-containing heterocyclic compounds that are a cornerstone in medicinal chemistry.<sup>[1][2]</sup> Their versatile chemical nature allows for extensive structural modifications, leading to a wide spectrum of pharmacological activities. Notably, numerous studies have highlighted their potential as potent anti-inflammatory agents, with some derivatives exhibiting mechanisms analogous to commercially successful drugs like Celecoxib, which itself features a pyrazole core.<sup>[1][3]</sup> Inflammation is a complex biological response central to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.<sup>[4][5]</sup> The persistent need for safer and more effective anti-inflammatory drugs drives the exploration of novel chemical entities.<sup>[5][6]</sup>

This application note provides a comprehensive, multi-tiered framework for the systematic screening and evaluation of newly synthesized pyrazoline derivatives for anti-inflammatory activity. We will move from high-throughput *in vitro* assays designed to elucidate potential mechanisms of action to the gold-standard *in vivo* model for assessing acute anti-inflammatory efficacy. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that researchers can not only execute the experiments but also interpret the results with confidence to identify promising lead candidates for further drug development.<sup>[7][8]</sup>

## Part 1: Initial Mechanistic Screening: In Vitro Assays

The initial phase of screening is designed to efficiently assess the biological activity of a library of synthesized pyrazoline compounds in a controlled, cellular environment. In vitro assays are indispensable for providing preliminary data on efficacy, cytotoxicity, and mechanism of action, allowing for the prioritization of compounds before committing to more resource-intensive in vivo studies.[4][9]

## Workflow for Anti-Inflammatory Screening

The following diagram outlines the logical progression from initial in vitro screening to in vivo validation.



[Click to download full resolution via product page](#)

Caption: A tiered approach for screening pyrazoline derivatives.

## Cellular Anti-inflammatory Activity in Macrophages

**Scientific Rationale:** Murine macrophage cell lines, such as RAW 264.7, are a robust and widely accepted model for studying inflammation. Stimulation of these cells with bacterial lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4) signaling pathway.[10] This activation cascade, primarily through NF- $\kappa$ B and MAPK pathways, results in the upregulation of pro-inflammatory enzymes (iNOS, COX-2) and the release of key mediators like nitric oxide (NO) and cytokines (TNF- $\alpha$ , IL-6).[11][12] Assessing the ability of pyrazoline derivatives to

inhibit the production of these mediators provides a strong indication of their cellular anti-inflammatory potential.

This protocol measures nitrite, a stable breakdown product of NO, in the cell culture medium using the Griess reaction.[\[13\]](#)

#### Materials:

- RAW 264.7 cells
- DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
- LPS (from *E. coli* O111:B4)
- Synthesized pyrazoline derivatives (dissolved in DMSO)
- Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite standard
- 96-well cell culture plates

#### Procedure:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of  $1.5 \times 10^5$  cells/mL and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.[\[14\]](#)
- Compound Treatment: Pre-treat the cells with various concentrations of the pyrazoline derivatives (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).
- Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) group.
- Incubation: Incubate the plate for an additional 20-24 hours.[\[14\]](#)
- Griess Reaction:

- Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
- Add 100 µL of Griess reagent to each well.[13]
- Incubate at room temperature for 10 minutes, protected from light.
- Measurement: Measure the absorbance at 520-540 nm using a microplate reader.
- Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

This protocol quantifies the concentration of key pro-inflammatory cytokines in the cell supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

#### Materials:

- Cell culture supernatants from the experiment in Protocol 1.
- Commercial ELISA kits for mouse TNF-α and IL-6.[15][16]
- Microplate reader capable of measuring absorbance at 450 nm.

#### Procedure:

- Assay Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer's manual.[17][18]
- Capture Antibody Coating: Coat a 96-well ELISA plate with the capture antibody overnight (if not pre-coated).
- Blocking: Block non-specific binding sites with the provided blocking buffer.
- Sample Incubation: Add 100 µL of the cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.[16]
- Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.[18]

- Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour.[17]
- Washing: Repeat the wash step.
- Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate for 30 minutes.[18]
- Washing: Repeat the wash step.
- Substrate Addition: Add the TMB substrate solution to each well, initiating a color change. Incubate in the dark.
- Stop Reaction: Add the stop solution to terminate the reaction. The color will change from blue to yellow.
- Measurement: Immediately read the absorbance at 450 nm.[17]
- Quantification: Calculate the concentration of TNF- $\alpha$  and IL-6 in the samples by plotting a standard curve.

## Direct Enzyme Inhibition: Cyclooxygenase (COX) Assays

Scientific Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[1][19] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[20][21] Selective inhibition of COX-2 over COX-1 is a highly desirable trait for new anti-inflammatory drugs to reduce the risk of gastrointestinal side effects.[3][21]

This protocol uses purified enzymes to directly measure the inhibitory effect of the pyrazoline derivatives on the peroxidase activity of COX.

Materials:

- Purified ovine COX-1 and human recombinant COX-2 enzymes.
- Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
- Heme cofactor.
- Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
- Arachidonic acid (substrate).
- Non-selective (e.g., Indomethacin) and COX-2 selective (e.g., Celecoxib) inhibitor controls.
- 96-well plate and a plate reader capable of measuring absorbance at 590-610 nm.[\[22\]](#)

#### Procedure:

- Reagent Preparation: Prepare all reagents according to the assay kit's instructions. This typically involves diluting the assay buffer, heme, and enzymes.[\[22\]](#)
- Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:
  - Background Wells: 160 µL Assay Buffer, 10 µL Heme.
  - 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2).
  - Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of pyrazoline derivative solution, 10 µL of enzyme.
- Pre-incubation: Add 10 µL of the test compounds or control inhibitors to the "Inhibitor Wells". Add 10 µL of solvent (DMSO) to the "100% Initial Activity" wells. Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.[\[19\]](#)
- Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction.
- Measurement: Immediately begin monitoring the absorbance at 590 nm over time using the plate reader.

- Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined using the formula: % Inhibition =  $[(\text{Rate of 100\% Activity} - \text{Rate of Inhibitor Well}) / \text{Rate of 100\% Activity}] \times 100$
- Selectivity Index: Determine the IC<sub>50</sub> (concentration causing 50% inhibition) for both COX-1 and COX-2. The selectivity index is calculated as (IC<sub>50</sub> for COX-1) / (IC<sub>50</sub> for COX-2). A higher ratio indicates greater selectivity for COX-2.

## Inflammatory Signaling Pathways

The following diagrams illustrate the key molecular pathways targeted in the in vitro assays.

[Click to download full resolution via product page](#)

Caption: LPS activation of TLR4 leads to inflammatory mediator production.



[Click to download full resolution via product page](#)

Caption: The dual pathways of prostaglandin synthesis via COX-1 and COX-2.

## Part 2: Preclinical Efficacy Validation: In Vivo Assays

Compounds that demonstrate potent and, ideally, selective activity in in vitro assays must be validated in a whole-organism model. In vivo assays are critical for evaluating a compound's efficacy in the context of complex physiological interactions, including absorption, distribution, metabolism, and excretion (ADME).<sup>[4][5][23]</sup>

### Carrageenan-Induced Paw Edema Model

Scientific Rationale: The carrageenan-induced paw edema model in rats is the most widely used and reliable assay for screening acute anti-inflammatory drugs.<sup>[24][25][26]</sup> Subplantar

injection of carrageenan, a sulfated polysaccharide, elicits a well-characterized, biphasic inflammatory response.[27]

- Early Phase (0–2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.
- Late Phase (3–6 hours): Primarily mediated by the overproduction of prostaglandins, involving the upregulation of COX-2. This phase also sees significant neutrophil infiltration and the production of NO and cytokines.[27] The ability of a compound to inhibit edema in the late phase is a strong indicator of its potential as an NSAID-like drug.[25][27]

#### Materials:

- Male Wistar or Sprague-Dawley rats (150-200 g).
- 1% w/v  $\lambda$ -Carrageenan solution in sterile 0.9% saline.
- Test compounds (pyrazoline derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- Positive control: Indomethacin or Diclofenac (10 mg/kg).
- Plethysmometer for measuring paw volume.

#### Procedure:

- Acclimatization & Fasting: Acclimatize animals for at least one week. Fast them overnight before the experiment with free access to water.
- Animal Grouping: Randomly divide the rats into groups (n=6 per group):
  - Group I: Vehicle Control (receives vehicle only).
  - Group II: Positive Control (receives Indomethacin).
  - Group III, IV, etc.: Test Groups (receive pyrazoline derivatives at different doses, e.g., 25, 50, 100 mg/kg).

- Initial Paw Volume ( $V_0$ ): Measure the initial volume of the right hind paw of each rat using the plethysmometer. The paw should be immersed to a fixed mark to ensure consistency.
- Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.[27]
- Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[25][27]
- Paw Volume Measurement ( $V_t$ ): Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[27][28]
- Data Analysis:
  - Calculate the increase in paw volume (edema) at each time point: Edema (mL) =  $V_t - V_0$ .
  - Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak edema (usually 3-4 hours): % Inhibition =  $\frac{[(\text{Mean Edema of Control} - \text{Mean Edema of Treated})]}{\text{Mean Edema of Control}} \times 100$ .[27][28]

## Data Presentation and Interpretation

To facilitate the comparison of results and the selection of lead candidates, all quantitative data should be systematically tabulated.

Table 1: Summary of In Vitro Anti-inflammatory Activity

| Compound ID  | NO Inhibition IC <sub>50</sub> (µM) | TNF-α Inhibition IC <sub>50</sub> (µM) | COX-1 Inhibition IC <sub>50</sub> (µM) | COX-2 Inhibition IC <sub>50</sub> (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
|--------------|-------------------------------------|----------------------------------------|----------------------------------------|----------------------------------------|---------------------------------------|
| PY-001       | 12.5                                | 15.8                                   | >100                                   | 8.2                                    | >12.2                                 |
| PY-002       | 45.2                                | 51.3                                   | 25.6                                   | 22.1                                   | 1.16                                  |
| PY-003       | 8.1                                 | 9.5                                    | 95.1                                   | 1.5                                    | 63.4                                  |
| Indomethacin | 22.6                                | 28.1                                   | 0.9                                    | 15.4                                   | 0.06                                  |
| Celecoxib    | 15.3                                | 18.9                                   | 85.0                                   | 0.5                                    | 170                                   |

Table 2: Summary of In Vivo Anti-inflammatory Activity (Carrageenan Paw Edema)

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
|-----------------|--------------------|------------------------------------------|-----------------------------|
| Vehicle Control | -                  | 0.85 ± 0.06                              | -                           |
| Indomethacin    | 10                 | 0.38 ± 0.04                              | 55.3%                       |
| PY-001          | 50                 | 0.55 ± 0.05                              | 35.3%                       |
| PY-003          | 50                 | 0.41 ± 0.03*                             | 51.8%                       |

Statistically significant difference from Vehicle Control (p < 0.05)

## Interpretation of Results:

- A promising lead candidate, such as PY-003 in the example tables, would exhibit low IC<sub>50</sub> values for inhibiting NO and TNF-α production.

- Crucially, it would also show a low IC<sub>50</sub> for COX-2 and a high IC<sub>50</sub> for COX-1, resulting in a high COX-2 Selectivity Index. This profile suggests a potent anti-inflammatory effect with a potentially reduced risk of gastrointestinal side effects.[29]
- The in vitro activity should translate to significant in vivo efficacy, demonstrated by a high percentage of edema inhibition in the carrageenan paw edema model, comparable to the standard drug.[12]
- Compounds like PY-002 that are non-selective and have weaker activity would be deprioritized.

## References

- Der Pharma Chemica. (n.d.). Synthesis and anti-inflammatory activity of some novel 1,2-pyrazoline derivatives.
- Taylor & Francis Online. (n.d.). Synthesis and Activity Evaluation of Some Pyrazole-Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents.
- ResearchGate. (2025).  $\kappa$ -Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- IJFMR. (n.d.). Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
- PMC - PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.).
- Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Anti-Oxidant and Anti-Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives.
- Bentham Science. (n.d.). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents.
- Benchchem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- Springer Protocols. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Bio-protocol. (n.d.). Detection of serum TNF- $\alpha$  and IL-6 levels via ELISA.
- ResearchGate. (2025). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- AZoNetwork. (2025). Pyrazole-pyrazoline derivatives as next-generation anti-inflammatory agents.

- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Anti-inflammatory drug development: Significance and symbolism. (2025).
- Springer. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
- ResearchGate. (2025). Development of Anti-Inflammatory Drugs - the Research & Development Process.
- PMC - NIH. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- Advances in anti-inflammatory drug development. (n.d.).
- PubMed. (2014). Development of anti-inflammatory drugs - the research and development process.
- PubMed. (2015). Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents.
- SVKM IOP. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop.
- Bio-protocol. (2020). 4.7. Carrageenan-Induced Paw Edema Test.
- PubMed. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- PMC - NIH. (n.d.). Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach.
- Thermo Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF- $\alpha$ .
- Journal of Applied Pharmaceutical Science. (n.d.). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity.
- ResearchGate. (2025). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat.
- Slideshare. (n.d.). Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery.
- PMC - NIH. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts.
- IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
- PMC. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF- $\alpha$  on a Microchip.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- Scilit. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- European Medicines Agency (EMA). (n.d.). Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline.
- Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
- ResearchGate. (n.d.). ELISA assay for TNF- $\alpha$  (a), IL-6 (b) and IL-1 $\beta$  (c) concentrations in....

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS.
- MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterpene Peroxide, Epimuquibilin A.
- Thermo Fisher Scientific. (n.d.). Human TNF- $\alpha$  ELISA Kit Product Information Sheet.
- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- Semantic Scholar. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages.
- Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds. (2022).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. svkm-iop.ac.in [svkm-iop.ac.in]
- 6. Anti-inflammatory drug development: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of anti-inflammatory drugs - the research and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 10. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Detection of serum TNF- $\alpha$  and IL-6 levels via ELISA [bio-protocol.org]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF- $\alpha$  on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 21. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. ijpras.com [ijpras.com]
- 24. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 25. inotiv.com [inotiv.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. ijppr.humanjournals.com [ijppr.humanjournals.com]
- To cite this document: BenchChem. [Screening the Anti-inflammatory Activity of Synthesized Pyrazoline Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584380#anti-inflammatory-activity-screening-of-synthesized-pyrazoline-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)